Physicochemical properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid
Physicochemical properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the physicochemical properties of the novel compound, 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. As this molecule is not extensively described in publicly available literature, this guide establishes a foundational understanding by deconstructing its chemical architecture, predicting its core physicochemical properties, and providing detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide serves as a practical framework for researchers initiating work with this and other new chemical entities, enabling a thorough and accurate characterization critical for applications in drug discovery and materials science.
Introduction: A Framework for Characterizing a Novel Chemical Entity
In the landscape of drug discovery and development, the precise characterization of a molecule's physicochemical properties is a non-negotiable prerequisite for success. These properties—solubility, pKa, lipophilicity—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent.
The subject of this guide, 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, represents a novel chemical entity with limited pre-existing data. Therefore, this document deviates from a simple data sheet and instead presents a proactive, methodological approach. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the pathway to acquiring it with accuracy and confidence. We will first predict the properties of this molecule based on a robust analysis of its structural components and then provide detailed experimental workflows for their validation.
Chemical Identity and Structural Analysis
A molecule's behavior is a direct consequence of its structure. By dissecting the functional groups and structural motifs of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, we can make educated predictions about its properties.
Figure 1: Chemical structure of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid.
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Benzoic Acid Core: This provides an acidic, aromatic scaffold. The carboxylic acid group is a hydrogen bond donor and acceptor, suggesting some degree of aqueous solubility, especially at pH values above its pKa where it will exist as the carboxylate anion.
-
Bromo Substituent: Located at the 2-position (ortho to the carboxylic acid), this electron-withdrawing halogen will increase the acidity (lower the pKa) of the carboxylic acid. It also significantly increases the molecule's lipophilicity and molecular weight.
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(Oxan-4-yl)methoxy Group: This bulky, largely aliphatic ether substituent at the 5-position will dominate the molecule's lipophilic character. While the ether oxygen can act as a hydrogen bond acceptor, the overall contribution of this group is expected to decrease aqueous solubility and increase LogP. The oxane ring (tetrahydropyran) is conformationally flexible.[1]
Proposed Synthesis and Purification
The most direct and logical approach to synthesize the target compound is via a Williamson ether synthesis. This well-established S_N2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3]
Synthetic Pathway
The proposed synthesis involves the reaction of 2-Bromo-5-hydroxybenzoic acid with a suitable electrophile like 4-(bromomethyl)oxane under basic conditions.
Figure 2: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Preparation: To a solution of 2-Bromo-5-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition: Add 4-(bromomethyl)oxane (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
Experimental Protocol: Purification
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product.
-
Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent.
Predicted Physicochemical Properties
The following properties have been predicted using computational models to provide a baseline for experimental validation.
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C₁₃H₁₅BrO₄ | - |
| Molecular Weight | 315.16 g/mol | - |
| pKa | ~3.5 - 4.0 | Based on the known pKa of benzoic acid (~4.2) and the acid-strengthening effect of the ortho-bromo substituent.[4] |
| LogP | 3.2 ± 0.5 | Calculated using ALOGPS 2.1 and Molinspiration online tools.[5][6] This value indicates significant lipophilicity. |
| Aqueous Solubility | Low | The high LogP and large non-polar surface area suggest poor solubility in water, especially at low pH. |
| Melting Point | 160-180 °C | Estimated based on the melting point of 2-bromo-5-hydroxybenzoic acid (225-230°C)[7], likely reduced by the introduction of the flexible ether side chain. |
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for the empirical determination of the key physicochemical properties.
Melting Point Determination
The melting point will be determined using a standard capillary melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Solubility Determination (Shake-Flask Method)
The thermodynamic equilibrium solubility can be determined using the gold-standard shake-flask method.[8]
Figure 3: Workflow for thermodynamic solubility determination.
Protocol:
-
Preparation: Add an excess amount of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1M HCl, n-octanol).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve of known concentrations.[9]
Acid Dissociation Constant (pKa) Determination
Due to the presence of the chromophoric benzoic acid ring, a UV-spectrophotometric method is highly suitable. Potentiometric titration is also a robust alternative.[10]
Protocol (UV-Spectrophotometry):
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning a range of 2-3 units around the predicted pKa (e.g., from pH 2.5 to 5.5).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Measurement: Record the UV-Vis absorbance spectrum for each solution.
-
Analysis: Identify wavelengths where the protonated and deprotonated species have significantly different absorbances. Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Lipophilicity (LogP/LogD) Determination
A reversed-phase HPLC-based method can provide a rapid and reliable estimation of LogP.[11][12]
Protocol (HPLC Method):
-
Calibration: A series of standard compounds with known LogP values are injected onto a C18 HPLC column. A linear regression of the logarithm of the retention factor (k') versus the known LogP value is generated.
-
Sample Analysis: The target compound is injected under the identical chromatographic conditions.
-
Calculation: The retention time of the target compound is used to calculate its k', and its LogP is then interpolated from the calibration curve.
Protocols for Analytical & Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing purity and for quantification in other assays.
Proposed Method:
-
Instrument: HPLC with UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 30% B to 95% B over 15-20 minutes should provide adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (likely around 240-260 nm).
-
Injection Volume: 10 µL.
Figure 4: General workflow for HPLC-based purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH), likely broad.
-
~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.
-
~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the bromo group.
-
~6.9-7.1 ppm (dd, 1H): Aromatic proton meta to both bromo and carboxylic groups.
-
~3.8-4.0 ppm (d, 2H): Methylene protons of the methoxy bridge (-O-CH₂-).
-
~3.5-3.7 ppm (m, 2H) & ~3.9-4.1 ppm (m, 2H): Methylene protons on the oxane ring adjacent to the oxygen (-O-CH₂-).
-
~1.6-2.0 ppm (m, 5H): Remaining protons on the oxane ring.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~165-170 ppm: Carboxylic acid carbon (-COOH).
-
~158-162 ppm: Aromatic carbon attached to the ether oxygen.
-
~135-140 ppm: Aromatic carbon ortho to the carboxylic acid.
-
~110-130 ppm: Other aromatic carbons.
-
~110-115 ppm: Aromatic carbon attached to the bromo group.
-
~70-75 ppm: Methylene carbon of the methoxy bridge (-O-CH₂-).
-
~65-70 ppm: Methylene carbons on the oxane ring adjacent to the oxygen.
-
~30-40 ppm: Remaining carbons on the oxane ring.
Note: These are predictions and should be confirmed experimentally. Online prediction tools can provide more detailed estimates.[7][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for confirming the presence of key functional groups.
Expected Characteristic Absorptions:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[15]
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600 cm⁻¹ & ~1470 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹ & ~1050 cm⁻¹ (strong): C-O stretches of the ether and carboxylic acid.
-
Below 800 cm⁻¹: C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
Expected Fragmentation (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 314/316 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) corresponding to the molecular weight.
-
Loss of H₂O (M-18): From the carboxylic acid.
-
Loss of COOH (M-45): Loss of the carboxyl group.[16]
-
Loss of the Oxane-methoxy side chain: Cleavage of the ether bond.
-
Benzoyl Cation ([M - side chain]⁺): A characteristic fragment for benzoic acids.
Relevance in Drug Discovery
The determined physicochemical properties are directly translatable to a drug discovery context:
-
Aqueous Solubility: A key factor for oral bioavailability. Poor solubility can necessitate complex formulations or lead to project termination.
-
pKa: Influences the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.
-
LogP/LogD: A measure of lipophilicity, which is critical for membrane permeability. Values that are too high can lead to poor solubility, high metabolic clearance, and potential toxicity.
Conclusion
While 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a novel entity, its physicochemical profile can be systematically and reliably determined. This guide provides the necessary predictive insights and robust experimental frameworks to fully characterize the compound. By following these protocols, researchers can generate the high-quality, reproducible data essential for making informed decisions in any research and development pipeline.
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